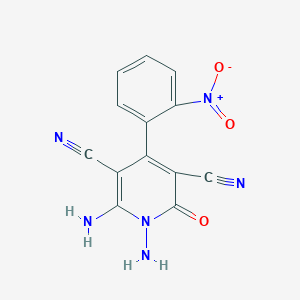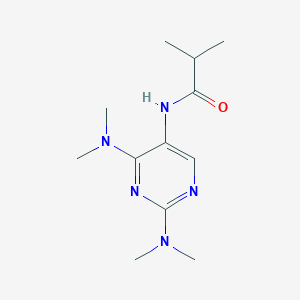
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide” is a chemical compound with the molecular formula C12H21N5O. It is a derivative of pyrimidine, a common heterocyclic compound found in many natural products as well as synthetic drugs .
Synthesis Analysis
While specific synthesis methods for “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide” were not found, pyrimidine derivatives are generally synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide” is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms . The compound also contains two dimethylamino groups attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide”, can participate in a variety of chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives have been studied for their potential anti-fibrotic activities. These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of diseases like idiopathic pulmonary fibrosis, where the reduction of fibrosis could significantly improve patient outcomes.
Antimicrobial and Antiviral Properties
The pyrimidine moiety is known to exhibit antimicrobial and antiviral activities. Compounds containing this core structure have been used in the design of drugs that target a wide range of pathogens, offering a promising approach to treat infectious diseases .
Antitumor and Anticancer Agents
Pyrimidine derivatives are also recognized for their antitumor properties. They have been used in the synthesis of compounds that show activity against various cancer cell lines, providing a pathway for the development of new anticancer therapies .
Cardiovascular Therapeutics
Due to their structural diversity, pyrimidine-based compounds have been explored as cardiovascular agents. They can act as antihypertensive agents or modulate other cardiovascular functions, contributing to the treatment of heart-related conditions .
Central Nervous System (CNS) Agents
The versatility of pyrimidine derivatives extends to the CNS, where they have been investigated for their neuroprotective properties. They may offer therapeutic benefits for diseases affecting the CNS, including neurodegenerative disorders .
Anti-Inflammatory and Analgesic Applications
Pyrimidine compounds have shown potential as anti-inflammatory and analgesic agents. Their ability to modulate inflammatory pathways and reduce pain makes them valuable in the development of new treatments for chronic inflammatory conditions .
Synthetic Methodologies and Drug Design
The pyrimidine core is a key element in the synthesis of novel compounds with improved drug-like properties and ADME-Tox profiles. Researchers focus on creating molecules that are not only biologically active but also have favorable pharmacokinetic and toxicological characteristics .
Photophysical Applications
Pyrimidine derivatives have been studied for their role in tuning the spectral and photophysical properties of molecules. This application is significant in the field of materials science, where these compounds can contribute to the development of new materials with specific optical properties .
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-8(2)11(18)14-9-7-13-12(17(5)6)15-10(9)16(3)4/h7-8H,1-6H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGFHDKQZFWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

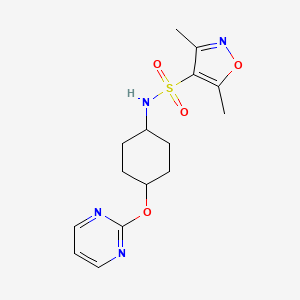
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)
![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)
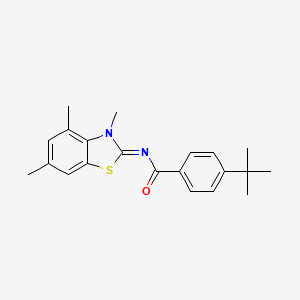
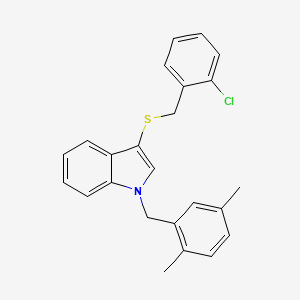

![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)
![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)



